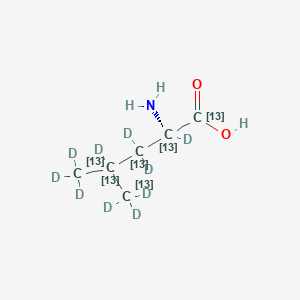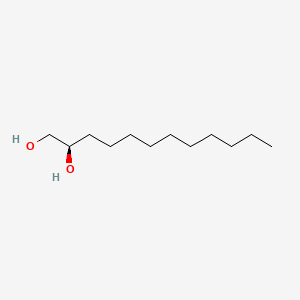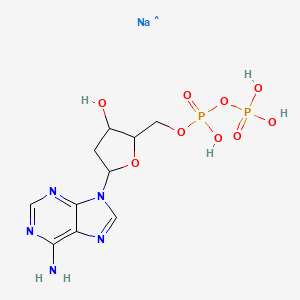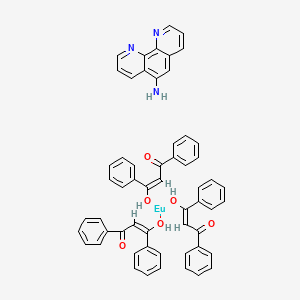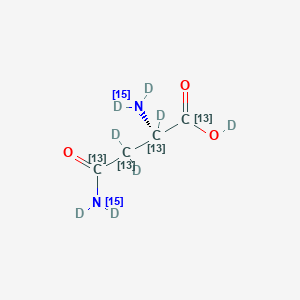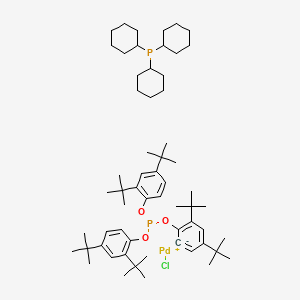
acetic acid;azane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is known for its pungent smell and sour taste, commonly recognized as the main component of vinegar. Azane, on the other hand, refers to a class of compounds consisting of nitrogen and hydrogen atoms, with ammonia (NH₃) being the simplest form. The combination of acetic acid and azane forms a unique compound with significant applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid can be synthesized through several methods:
Methanol Carbonylation: This is the most common industrial method, where methanol reacts with carbon monoxide in the presence of a catalyst such as rhodium or iridium to produce acetic acid.
Oxidation of Acetaldehyde: Acetaldehyde is oxidized using oxygen or air in the presence of a metal catalyst like manganese or cobalt acetate.
Fermentation: This biological method involves the fermentation of ethanol by acetic acid bacteria, commonly used in vinegar production.
Industrial Production Methods
The industrial production of acetic acid primarily involves the methanol carbonylation process due to its efficiency and high yield. This process operates under high pressure and temperature conditions, typically around 30-60 atm and 150-200°C, respectively .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid undergoes various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to ethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Esterification: Sulfuric acid (H₂SO₄) as a catalyst with alcohols.
Major Products
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Ethanol (CH₃CH₂OH).
Esterification: Esters such as ethyl acetate (CH₃COOCH₂CH₃).
Aplicaciones Científicas De Investigación
Acetic acid and azane have diverse applications in scientific research:
Chemistry: Acetic acid is used as a solvent and reagent in organic synthesis. Azane compounds, particularly ammonia, are used in the synthesis of various nitrogen-containing compounds.
Biology: Acetic acid is used in DNA extraction and as a preservative. Ammonia is involved in nitrogen metabolism in living organisms.
Medicine: Acetic acid is used in the production of pharmaceuticals, including antibiotics and antiseptics. Ammonia is used in the synthesis of amino acids and other biologically active compounds.
Industry: Acetic acid is used in the production of polymers, textiles, and food additives. .
Mecanismo De Acción
Acetic acid exerts its effects primarily through its acidic nature, which allows it to act as a preservative by lowering the pH and inhibiting microbial growth. In biological systems, acetic acid can penetrate cell membranes and disrupt metabolic processes. Ammonia, as a weak base, can neutralize acids and participate in various biochemical reactions, including the synthesis of amino acids and nucleotides .
Comparación Con Compuestos Similares
Similar Compounds
Formic Acid: Similar to acetic acid but with one less carbon atom. It is more acidic and has different industrial applications.
Propionic Acid: Has one more carbon atom than acetic acid and is used as a preservative and in the production of polymers.
Ammonia: The simplest azane, used extensively in fertilizers and industrial processes.
Uniqueness
Acetic acid is unique due to its versatility and wide range of applications, from household vinegar to industrial solvents and reagents. Azane compounds, particularly ammonia, are unique in their role in nitrogen metabolism and industrial applications .
Propiedades
Número CAS |
285977-79-9 |
|---|---|
Fórmula molecular |
C2H7NO2 |
Peso molecular |
80.061 g/mol |
Nombre IUPAC |
acetic acid;azane |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1+1,2+1;1+1 |
Clave InChI |
USFZMSVCRYTOJT-BQCHDQQLSA-N |
SMILES isomérico |
[13CH3][13C](=O)O.[15NH3] |
SMILES canónico |
CC(=O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


